Cas no 1705267-91-9 (3-chloro-N-4-(3-methoxypyrrolidin-1-yl)phenyl-4-methylbenzene-1-sulfonamide)

3-Chloro-N-4-(3-methoxypyrrolidin-1-yl)phenyl-4-methylbenzene-1-sulfonamide is a sulfonamide derivative featuring a chloro-methylbenzene core linked to a methoxypyrrolidinyl-substituted phenyl group. This compound exhibits potential as an intermediate in pharmaceutical synthesis, particularly in the development of bioactive molecules targeting enzyme inhibition or receptor modulation. Its structural complexity, including the sulfonamide moiety and methoxy-pyrrolidine substituent, enhances its utility in medicinal chemistry applications. The chloro and methyl groups contribute to its stability and reactivity, making it suitable for further functionalization. This compound is typically characterized by high purity and consistent performance in synthetic workflows, ensuring reliability in research and industrial settings.
3-chloro-N-4-(3-methoxypyrrolidin-1-yl)phenyl-4-methylbenzene-1-sulfonamide structure
1705267-91-9 structure
商品名:3-chloro-N-4-(3-methoxypyrrolidin-1-yl)phenyl-4-methylbenzene-1-sulfonamide
CAS番号:1705267-91-9
MF:C18H21ClN2O3S
メガワット:380.888942480087
CID:5999327
PubChem ID:90595581

3-chloro-N-4-(3-methoxypyrrolidin-1-yl)phenyl-4-methylbenzene-1-sulfonamide 化学的及び物理的性質

名前と識別子

    • 3-chloro-N-4-(3-methoxypyrrolidin-1-yl)phenyl-4-methylbenzene-1-sulfonamide
    • F6442-5160
    • 3-chloro-N-[4-(3-methoxypyrrolidin-1-yl)phenyl]-4-methylbenzene-1-sulfonamide
    • 3-chloro-N-[4-(3-methoxypyrrolidin-1-yl)phenyl]-4-methylbenzenesulfonamide
    • AKOS024888102
    • 3-chloro-N-(4-(3-methoxypyrrolidin-1-yl)phenyl)-4-methylbenzenesulfonamide
    • 1705267-91-9
    • インチ: 1S/C18H21ClN2O3S/c1-13-3-8-17(11-18(13)19)25(22,23)20-14-4-6-15(7-5-14)21-10-9-16(12-21)24-2/h3-8,11,16,20H,9-10,12H2,1-2H3
    • InChIKey: JEDBJFSZNCXRSB-UHFFFAOYSA-N
    • ほほえんだ: ClC1=C(C)C=CC(=C1)S(NC1C=CC(=CC=1)N1CCC(C1)OC)(=O)=O

計算された属性

  • せいみつぶんしりょう: 380.0961414g/mol
  • どういたいしつりょう: 380.0961414g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 5
  • 重原子数: 25
  • 回転可能化学結合数: 5
  • 複雑さ: 531
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.6
  • トポロジー分子極性表面積: 67Ų

3-chloro-N-4-(3-methoxypyrrolidin-1-yl)phenyl-4-methylbenzene-1-sulfonamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F6442-5160-2mg
3-chloro-N-[4-(3-methoxypyrrolidin-1-yl)phenyl]-4-methylbenzene-1-sulfonamide
1705267-91-9
2mg
$59.0 2023-09-08
Life Chemicals
F6442-5160-20mg
3-chloro-N-[4-(3-methoxypyrrolidin-1-yl)phenyl]-4-methylbenzene-1-sulfonamide
1705267-91-9
20mg
$99.0 2023-09-08
Life Chemicals
F6442-5160-15mg
3-chloro-N-[4-(3-methoxypyrrolidin-1-yl)phenyl]-4-methylbenzene-1-sulfonamide
1705267-91-9
15mg
$89.0 2023-09-08
Life Chemicals
F6442-5160-2μmol
3-chloro-N-[4-(3-methoxypyrrolidin-1-yl)phenyl]-4-methylbenzene-1-sulfonamide
1705267-91-9
2μmol
$57.0 2023-09-08
Life Chemicals
F6442-5160-25mg
3-chloro-N-[4-(3-methoxypyrrolidin-1-yl)phenyl]-4-methylbenzene-1-sulfonamide
1705267-91-9
25mg
$109.0 2023-09-08
Life Chemicals
F6442-5160-5μmol
3-chloro-N-[4-(3-methoxypyrrolidin-1-yl)phenyl]-4-methylbenzene-1-sulfonamide
1705267-91-9
5μmol
$63.0 2023-09-08
Life Chemicals
F6442-5160-10μmol
3-chloro-N-[4-(3-methoxypyrrolidin-1-yl)phenyl]-4-methylbenzene-1-sulfonamide
1705267-91-9
10μmol
$69.0 2023-09-08
Life Chemicals
F6442-5160-5mg
3-chloro-N-[4-(3-methoxypyrrolidin-1-yl)phenyl]-4-methylbenzene-1-sulfonamide
1705267-91-9
5mg
$69.0 2023-09-08
Life Chemicals
F6442-5160-40mg
3-chloro-N-[4-(3-methoxypyrrolidin-1-yl)phenyl]-4-methylbenzene-1-sulfonamide
1705267-91-9
40mg
$140.0 2023-09-08
Life Chemicals
F6442-5160-10mg
3-chloro-N-[4-(3-methoxypyrrolidin-1-yl)phenyl]-4-methylbenzene-1-sulfonamide
1705267-91-9
10mg
$79.0 2023-09-08

3-chloro-N-4-(3-methoxypyrrolidin-1-yl)phenyl-4-methylbenzene-1-sulfonamide 関連文献

3-chloro-N-4-(3-methoxypyrrolidin-1-yl)phenyl-4-methylbenzene-1-sulfonamideに関する追加情報

3-Chloro-N-[4-(3-Methoxypyrrolidin-1-yl)phenyl]-4-methylbenzene-1-sulfonamide (CAS No. 1705267-91-9)

The compound 3-chloro-N-[4-(3-methoxypyrrolidin-1-yl)phenyl]-4-methylbenzene-1-sulfonamide (CAS No. 1705267-91-9) is a highly specialized organic compound with significant applications in the field of pharmaceutical chemistry. This compound belongs to the class of sulfonamides, which are widely used as intermediates in drug development due to their versatile chemical properties and potential bioactivity. The structure of this compound is characterized by a sulfonamide group attached to a benzene ring, which is further substituted with a chlorine atom and a methyl group. Additionally, the molecule features a pyrrolidine ring with a methoxy substituent, which contributes to its unique pharmacological profile.

Recent studies have highlighted the importance of sulfonamides in drug design, particularly in the development of kinase inhibitors and other bioactive molecules. The sulfonamide functional group is known for its ability to form hydrogen bonds, making it an attractive moiety for designing drugs with high affinity for target proteins. In the case of 3-chloro-N-[4-(3-methoxypyrrolidin-1-yl)phenyl]-4-methylbenzene-1-sulfonamide, the presence of both the sulfonamide and pyrrolidine groups creates a molecule with potential dual functionality, making it a promising candidate for various therapeutic applications.

The synthesis of this compound involves a multi-step process that typically begins with the preparation of the pyrrolidine derivative. The pyrrolidine ring is synthesized via cyclization reactions, often using amino alcohols or related precursors. The methoxy substitution on the pyrrolidine ring is achieved through nucleophilic substitution or other appropriate methods, ensuring high regioselectivity. Subsequent steps involve coupling reactions to attach the pyrrolidine moiety to the aromatic ring containing the sulfonamide group.

One of the key areas of research involving this compound is its role as a kinase inhibitor. Kinases are enzymes that play critical roles in cellular signaling pathways, and their dysregulation is implicated in various diseases, including cancer and inflammatory disorders. The sulfonamide group in this compound provides an excellent platform for targeting kinase active sites, while the pyrrolidine moiety enhances solubility and bioavailability. Recent studies have demonstrated that this compound exhibits potent inhibitory activity against several kinases, making it a valuable tool in drug discovery efforts.

In addition to its kinase inhibitory properties, 3-chloro-N-[4-(3-methoxypyrrolidin-1-yl)phenyl]-4-methylbenzene-1-sulfonamide has shown promise in other therapeutic areas. For instance, its ability to modulate ion channels has been explored in preclinical models of neurological disorders such as epilepsy and chronic pain. The methyl and chlorine substituents on the aromatic ring contribute to the compound's stability and selectivity, while the methoxy group on the pyrrolidine ring enhances its ability to interact with membrane-bound targets.

From a structural perspective, the molecule's aromaticity and conjugation patterns play a significant role in its electronic properties and reactivity. The sulfonamide group introduces electron-withdrawing effects, which can influence both the compound's reactivity during synthesis and its interactions with biological targets. Furthermore, the steric effects introduced by the methyl and chlorine substituents are critical in determining the compound's pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME).

Recent advancements in computational chemistry have enabled researchers to perform detailed molecular modeling studies on this compound. These studies have provided insights into its binding modes with target proteins and have guided further optimization efforts aimed at improving potency and selectivity. For example, molecular dynamics simulations have revealed that the pyrrolidine ring adopts specific conformations that are critical for maintaining interactions with key residues in kinase active sites.

In terms of manufacturing considerations, 3-chloro-N-[4-(3-methoxypyrrolidin-1-yl)phenyl]-4-methylbenzene-1-sulfonamide requires careful handling due to its sensitivity to certain reaction conditions. The synthesis process involves multiple purification steps to ensure high purity levels, which are essential for downstream applications such as pharmacological testing and clinical trials.

The application of green chemistry principles has also been explored in synthesizing this compound. Researchers have developed more sustainable routes that minimize waste generation and reduce reliance on hazardous reagents. For instance, catalytic methods using transition metals or enzymes have been employed to facilitate key transformations during synthesis.

In conclusion, 3-chloro-N-[4-(3-methoxypyrrolidin-1-yl)phenyl]-4-methylbenzene-1-sulfonamide (CAS No. 1705267-91-9) represents a cutting-edge molecule with diverse applications in drug discovery and development. Its unique structure combines functional groups known for their bioactivity potential with structural features that enhance pharmacokinetic properties. As research continues to uncover new insights into its mechanisms of action and therapeutic potential, this compound is poised to play an increasingly important role in advancing medical science.

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